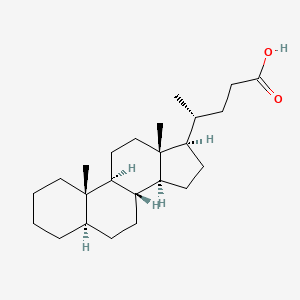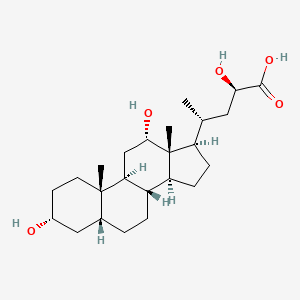
Maltotriitol
Vue d'ensemble
Description
Synthesis Analysis
Maltotriitol can be synthesized through enzymatic methods, such as the transglycosylation reaction using cyclodextrin glucanotransferase (CGTase), which demonstrates high activity towards sugar alcohols. This process involves using maltitol as a glucosyl acceptor, with the reaction system producing this compound as one of the primary products due to the high transglycosylation yield (Kim, Park, & Lee, 1997).
Molecular Structure Analysis
The crystal and molecular structure of this compound has been determined through X-ray diffraction, revealing unique interactions and conformations within its structure. This compound exhibits a bent-chain, sickle conformation that results in specific O//O and C//O interactions, unique among alditols. This structure is stabilized by a network of intermolecular hydrogen bonds (Schouten et al., 1999).
Chemical Reactions and Properties
This compound's involvement in the crystallization process of maltitol indicates its influence on the morphology of maltitol crystals. The presence of this compound changes the crystal form of maltitol, highlighting its chemical interactions and potential role in modifying the physical properties of related substances (Capet et al., 2004).
Physical Properties Analysis
The physical properties of maltitol and by extension, related compounds like this compound, are of interest due to their applications as pharmaceutical excipients. For instance, the amorphous form of maltitol, stabilized by this compound, shows good tabletability at low compaction pressure, indicating this compound's role in influencing the physical behavior of maltitol in pharmaceutical formulations (Bourduche et al., 2020).
Chemical Properties Analysis
The chemical properties of this compound-rich malto-oligosaccharide alcohols (MOSA) derived from starch highlight its potential for use in food, cosmetic, and pharmaceutical industries. The preparation process involves liquefaction, saccharification, and hydrogenation steps to yield a product with a significant content of this compound. This process underscores this compound's versatility and potential applications beyond being a simple sugar alcohol (Niu et al., 2017).
Applications De Recherche Scientifique
Inhibitory Effects on Mutans Streptococci
Maltotriitol has been found to affect the growth and adhesion of mutans streptococci. Specifically, it inhibits α-glucosidase and maltose metabolism in Streptococcus mutans. This compound decreases the growth of Streptococcus sobrinus and inhibits the adhesion of S. mutans, with the culture pH becoming less acidic when growth is inhibited by this compound. This suggests that this compound's effects vary among species, highlighting its potential role in dental health research (Miyasawa-Hori et al., 2007).
Preparation from Starch
A novel process for preparing this compound-rich malto-oligosaccharide alcohols (MOSA) from starch has been developed. This process includes liquefaction of starch, saccharification to yield maltotriose-rich malto-oligosaccharides, and final preparation by chemical hydrogenation. This method is significant for large-scale preparation of this compound-rich MOSA, offering new possibilities in the food, cosmetic, and pharmaceutical industries (Niu et al., 2017).
Impact on Crystal Morphology
The presence of this compound in maltose syrup alters the crystal morphology of maltitol during its industrial crystallization process. This effect is attributed to close coincidences in some crystal cell parameters of maltitol and this compound, demonstrating the influence of this compound on the structural properties of related substances (Capet et al., 2004).
Role in Tablet Compaction
This compound serves as a stabilizing agent in the pharmaceutical industry. It slows down the recrystallization of amorphous maltitol, maintaining its specific properties in tablet compaction for a longer period. This highlights its importance in the formulation of pharmaceutical products (Bourduche et al., 2020).
Orientations Futures
Maltotriitol has been used in research related to the properties of amorphous maltitol, a polyol used in pharmaceutical excipients for tablet compaction . The use of this compound as a stabilizing agent slowed down the recrystallization of maltitol, maintaining the specific properties of the amorphous material in compression for a longer period of time .
Mécanisme D'action
Target of Action
Maltotriitol, a sugar, primarily targets enzymes such as porcine pancreatic alpha-amylase (PPA) . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.
Mode of Action
This compound interacts with its target, PPA, by binding to it. Studies have shown that two molecules of this compound can bind to one molecule of PPA . This binding can influence the action pattern of the enzyme, potentially altering its function.
Biochemical Pathways
It is known that this compound can influence the metabolism of carbohydrates by interacting with enzymes like ppa . This interaction could potentially affect the breakdown and absorption of sugars, impacting various metabolic pathways.
Result of Action
The primary result of this compound’s action is its potential to alter the function of enzymes like PPA This could influence the digestion and absorption of carbohydrates, leading to changes at the molecular and cellular levels
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its effectiveness as an inhibitor of acid production in human dental plaque suggests that it may be more active in certain pH environments . Additionally, the presence of this compound in maltose syrup has been found to change the crystal morphology in the industrial crystallization process of maltitol , indicating that its action can be influenced by the presence of other compounds.
Propriétés
IUPAC Name |
(2S,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexane-1,2,3,5,6-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h5-30H,1-4H2/t5-,6+,7+,8+,9+,10+,11-,12+,13+,14+,15+,16+,17+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCCHWKNFMUJFE-CGQAXDJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32860-62-1 | |
| Record name | Maltotriitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32860-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maltotriitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032860621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MALTOTRIITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53T184B7B7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-phenylbicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B1232283.png)












